

# Propargyl-PEG6-alcohol molecular weight

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## Compound of Interest

Compound Name: Propargyl-PEG6-alcohol

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## An In-Depth Technical Guide to Propargyl-PEG6-alcohol

This technical guide provides a comprehensive overview of **Propargyl-PEG6-alcohol**, a bifunctional molecule widely utilized by researchers, scientists, and drug development professionals. The document details its physicochemical properties, core applications, and relevant experimental methodologies.

## Physicochemical Properties

**Propargyl-PEG6-alcohol** is a chemical compound featuring a terminal alkyne group (propargyl) and a hydroxyl group (-OH) separated by a hydrophilic hexa(ethylene glycol) (PEG6) spacer. This structure makes it a valuable tool in bioconjugation and drug delivery.

Property	Value	References
Molecular Weight	276.33 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>13</sub> H <sub>24</sub> O <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	1036204-60-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Purity	>96% to 98%	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Solubility	Soluble in DMSO, DCM, DMF	<a href="#">[3]</a>
Appearance	Colorless viscous liquid	<a href="#">[5]</a>
Storage Conditions	-20°C	<a href="#">[3]</a>

# Core Applications in Research and Drug Development

**Propargyl-PEG6-alcohol** is a key reagent in several advanced biochemical applications due to its bifunctional nature.

- Click Chemistry and Bioconjugation:** The terminal alkyne group is the reactive handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.<sup>[3][6]</sup> This allows for the efficient and specific covalent ligation of **Propargyl-PEG6-alcohol** to molecules containing an azide group, such as modified proteins, nucleic acids, or small molecule drugs.<sup>[4]</sup> The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous environments.<sup>[3]</sup>
- PROTAC Linkers:** The molecule serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).<sup>[6][7]</sup> PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.<sup>[6]</sup> The PEG linker's length and flexibility are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.<sup>[1]</sup>
- PEGylation:** The hydroxyl group can be further modified, while the propargyl end can be used for attachment, making it a tool for PEGylation.<sup>[8]</sup> PEGylation is the process of attaching PEG chains to molecules like proteins or drugs to improve their pharmacokinetic properties, such as increasing solubility, stability, and circulation time in the body.<sup>[8][9]</sup>

## Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following are representative protocols relevant to the synthesis and use of **Propargyl-PEG6-alcohol**.

### Protocol 1: General Synthesis of Propargyl-Terminated PEG

This protocol provides a general route for synthesizing a propargyl-capped PEG molecule from a carboxyl-terminated PEG, adapted from established procedures.<sup>[9]</sup>

- **Salt Formation:** Dissolve the starting material (e.g., HOOC-PEG-OH) and one equivalent of potassium hydroxide (KOH) in dimethylformamide (DMF).
- **Reaction:** Heat the solution (e.g., at 100°C for 1 hour) to form the potassium salt.
- **Alkynylation:** Add one equivalent of propargyl bromide dropwise to the solution.
- **Incubation:** Stir the reaction mixture at a lower temperature (e.g., 70°C) for several hours (e.g., 15 hours) to allow the reaction to complete.
- **Purification:** After cooling, filter the solution and concentrate it. The residue is then dissolved in distilled water and extracted with an organic solvent like dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- **Final Product:** The organic layers are combined and evaporated under vacuum to yield the final  $\alpha$ -hydroxyl- $\omega$ -propargyl PEG product.

#### Protocol 2: Preparation of a Stock Solution for In Vivo Experiments

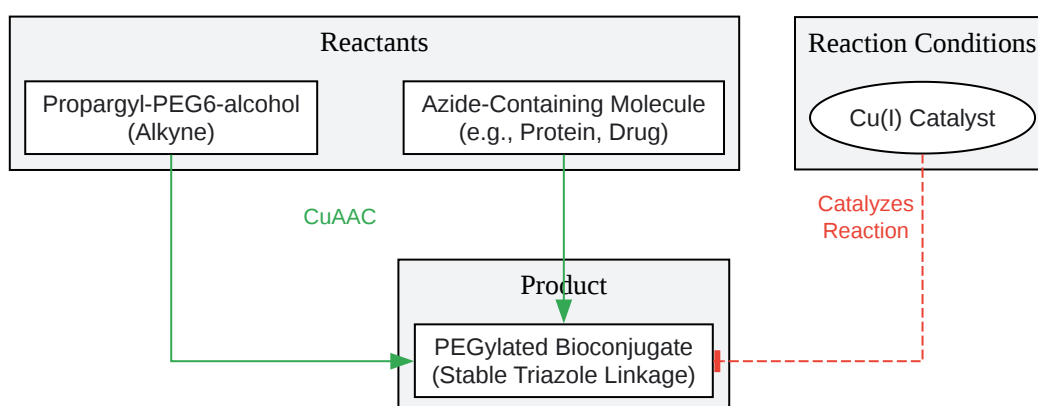
This protocol describes how to prepare a working solution of a compound like **Propargyl-PEG6-alcohol** for administration in animal studies, based on a common formulation procedure.

[6]

- **Primary Stock Solution:** Prepare a stock solution of the compound in dimethyl sulfoxide (DMSO). For example, create a 25 mg/mL solution.
- **Working Solution Formulation (Example for 1 mL):**
  - Take 100  $\mu$ L of the DMSO stock solution.
  - Add it to 400  $\mu$ L of PEG300 and mix thoroughly.
  - Add 50  $\mu$ L of Tween-80 to the mixture and mix again until uniform.
  - Add 450  $\mu$ L of saline to reach the final volume of 1 mL.
- **Usage:** It is recommended to prepare this working solution fresh on the day of use to ensure stability and prevent precipitation.[6] If any precipitation occurs during preparation, gentle heating or sonication can be used to aid dissolution.[6]

## Visualizing a Key Workflow: Click Chemistry Conjugation

The following diagram illustrates the fundamental application of **Propargyl-PEG6-alcohol** in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.



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Caption: Workflow of a CuAAC "click" reaction using **Propargyl-PEG6-alcohol**.

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